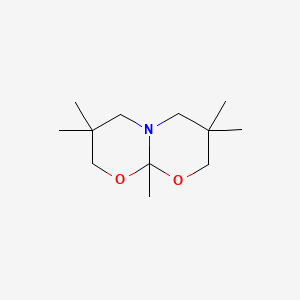

3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene

Cat. No. B1262910

M. Wt: 213.32 g/mol

InChI Key: HXCGBGUJRISVDD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07812173B2

Procedure details

In a glass jar 8.48 grams of 3,3,6,6,8a-pentamethyl-tetrahydro-1,8-dioxa-4a-aza-napthalenes (as prepared in Example 1) was combined with 2.84 grams of propylene glycol monomethylether acetate, 0.92 grams of a 2% dibutyl tin dilaurate solution in ethyl acetate, and 0.11 grams of a BYK 306 and 0.04 grams of Byk 361. To this was added 68.66 grams of a solution of 32.93 grams of Desmodur® XP 2410 (hexamethylene diisocyaante trimer available from Bayer), 31.38 grams of Desmodur® Z4470BA (isophorone diisocyanate trimer available from Bayer) and 4.35 grams n-butyl acetate. This mixture was stirred and then 0.36 grams of acetic acid was added and the mixture and stirred. The mixture was drawndown to give coatings of ˜4 mils in thickness. The coating was baked at 140° F. for 30 minutes. At one day the coating had a Fischercope hardness of 90 N/mm2 and a swell ratio of 1.70. At 30 days the coating had a Fischercope hardness of 158 N/mm2, a Tg (at the midpoint) of 59° C. and a gel fraction of 96%.

[Compound]

Name

3,3,6,6,8a-pentamethyl-tetrahydro-1,8-dioxa-4a-aza-napthalenes

Quantity

8.48 g

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

68.66 g

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[C:1](OC(C)COC)(=O)C.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC.O=C=NC1CC(C)(C)[CH2:57][C:52]([CH3:62])([CH2:53][N:54]=[C:55]=O)[CH2:51]1.[C:63]([O:66][CH2:67][CH2:68][CH2:69]C)(=[O:65])[CH3:64]>C(OCC)(=O)C.C(O)(=O)C>[CH3:1][C:68]1([CH3:69])[CH2:55][N:54]2[C:63]([CH3:64])([O:65][CH2:51][C:52]([CH3:62])([CH3:57])[CH2:53]2)[O:66][CH2:67]1 |f:1.2.3|

|

Inputs

Step One

[Compound]

|

Name

|

3,3,6,6,8a-pentamethyl-tetrahydro-1,8-dioxa-4a-aza-napthalenes

|

|

Quantity

|

8.48 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

2.84 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(COC)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC

|

Step Four

[Compound]

|

Name

|

solution

|

|

Quantity

|

68.66 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C

|

|

Name

|

|

|

Quantity

|

4.35 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Six

|

Name

|

|

|

Quantity

|

0.36 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

This mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture and stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give coatings of ˜4 mils in thickness

|

WAIT

|

Type

|

WAIT

|

|

Details

|

At one day the coating had

|

|

Duration

|

1 d

|

WAIT

|

Type

|

WAIT

|

|

Details

|

At 30 days the coating had

|

|

Duration

|

30 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of 59° C.

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(COC2(OCC(CN2C1)(C)C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |